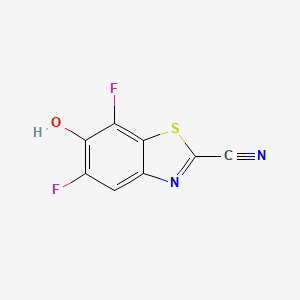

5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The presence of extra fluorine atoms on the benzothiadiazole ring makes the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors . This introduces better electron affinity and further lowers the band gap of the semiconducting materials .Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Applications De Recherche Scientifique

Fluorescent Chemosensors for pH and Metal Cations Detection

5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile derivatives have been explored for their potential as fluorescent chemosensors due to their unique photophysical properties. These compounds can be designed to exhibit aggregation-induced emission (AIE) characteristics, making them suitable for sensitive and selective detection applications. For instance, a benzothiazole-based AIEgen has demonstrated significant potential in physiological pH sensing, showing reversible acid/base-switched emission transitions ideal for detecting pH fluctuations in biological samples and neutral water samples (Li et al., 2018). Additionally, certain benzothiazole derivatives are applicable as fluorescent probes for sensing specific metal cations, showcasing high sensitivity and selectivity, attributed to the high acidity of the fluorophenol moiety in their structure (Tanaka et al., 2001).

Building Blocks in Heterocyclic Synthesis

Benzothiazole-2-carbonitriles serve as versatile intermediates in the synthesis of complex heterocyclic structures. These compounds can undergo various chemical transformations, leading to the formation of novel benzothiazolyl-1,2,3-triazole amines and thiadiazole derivatives. Such reactions expand the toolkit for synthesizing heterocyclic compounds with potential applications in drug discovery and materials science (Badahdah, 2008).

Synthesis of Benzo[b]carbazoloquinones

In organic synthesis, 5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile derivatives can be utilized as precursors in the synthesis of benzo[b]carbazoloquinones, a class of compounds with significant chemical and biological interest. Through strategic reactions such as palladium and copper-catalyzed couplings, these derivatives can be transformed into complex quinone structures, showcasing the versatility of benzothiazole derivatives in facilitating the synthesis of high-value chemical entities (Echavarren et al., 1997).

Aggregation-Induced Emission Enhancement

The phenomenon of aggregation-induced emission enhancement (AIEE) is crucial in the development of new fluorescent materials. Benzothiazole derivatives, including those related to 5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile, exhibit AIEE, which is essential for applications in sensing, imaging, and light-emitting devices. These compounds show enhanced emission in the aggregated state, attributed to restricted intramolecular motion and facilitated intramolecular proton transfer, making them valuable for the development of advanced optical materials (Qian et al., 2007).

Propriétés

IUPAC Name |

5,7-difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2N2OS/c9-3-1-4-8(6(10)7(3)13)14-5(2-11)12-4/h1,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPFEXSXBQTQBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)O)F)SC(=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2566206.png)

![3-[4-(Difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2566208.png)

![4-butyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B2566211.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2566213.png)

![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]propan-1-one](/img/structure/B2566222.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2566223.png)

![4-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2566225.png)